molecular formula C12H19N3O B1474673 1-(1-(5-Aminopyridin-2-yl)piperidin-4-yl)ethan-1-ol CAS No. 1696226-59-1

1-(1-(5-Aminopyridin-2-yl)piperidin-4-yl)ethan-1-ol

Cat. No.: B1474673
CAS No.: 1696226-59-1
M. Wt: 221.3 g/mol
InChI Key: XBWTULLYQPBFLJ-UHFFFAOYSA-N
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Description

1-(1-(5-Aminopyridin-2-yl)piperidin-4-yl)ethan-1-ol is a useful research compound. Its molecular formula is C12H19N3O and its molecular weight is 221.3 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

1-(1-(5-Aminopyridin-2-yl)piperidin-4-yl)ethan-1-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with protein kinase B (PKB or Akt), which is a crucial component of intracellular signaling pathways regulating growth and survival . The nature of these interactions often involves binding to the active sites of enzymes, leading to either inhibition or activation of their functions.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the PI3K-PKB-mTOR pathway, which is essential for cell proliferation and survival . This compound can alter gene expression by interacting with transcription factors and other regulatory proteins, thereby impacting cellular metabolism and overall cell function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites. For instance, it has been observed to inhibit protein kinase B (PKB) by competing with ATP for binding to the kinase’s active site . This inhibition leads to downstream effects on various cellular processes, including cell cycle progression and apoptosis.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but may degrade over time when exposed to light or varying temperatures . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell signaling and metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects by modulating specific signaling pathways. At higher doses, it can lead to toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant harm.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, it may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can be further processed or excreted . These interactions can affect metabolic flux and the levels of specific metabolites within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cell membranes by active or passive mechanisms and may accumulate in certain tissues depending on its affinity for specific transporters . This distribution pattern can influence its overall efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the cytoplasm or nucleus, where it can interact with specific biomolecules and exert its effects on cellular processes.

Properties

IUPAC Name

1-[1-(5-aminopyridin-2-yl)piperidin-4-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O/c1-9(16)10-4-6-15(7-5-10)12-3-2-11(13)8-14-12/h2-3,8-10,16H,4-7,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBWTULLYQPBFLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCN(CC1)C2=NC=C(C=C2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.